molecular formula C22H21NO3 B4843582 N-benzyl-4-(2-phenoxyethoxy)benzamide

N-benzyl-4-(2-phenoxyethoxy)benzamide

Cat. No.: B4843582
M. Wt: 347.4 g/mol
InChI Key: RFBFAGGTIVNCEH-UHFFFAOYSA-N
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Description

N-Benzyl-4-(2-phenoxyethoxy)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a benzyl group at the amide nitrogen and a phenoxyethoxy moiety at the para position of the benzene ring. While direct structural or synthetic data for this compound are absent in the provided evidence, its structural analogs (e.g., N-benzyl-4-((heteroaryl)methyl)benzamides, BHMBs) have been extensively studied for their pharmacological properties, particularly as inhibitors of Mycobacterium tuberculosis (Mt) enoyl-acyl carrier protein reductase (InhA) . The phenoxyethoxy group likely enhances solubility and modulates pharmacokinetic properties, similar to other benzamide derivatives optimized for membrane permeability and oral bioavailability .

Properties

IUPAC Name

N-benzyl-4-(2-phenoxyethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c24-22(23-17-18-7-3-1-4-8-18)19-11-13-21(14-12-19)26-16-15-25-20-9-5-2-6-10-20/h1-14H,15-17H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBFAGGTIVNCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. N-Benzyl-4-((Heteroaryl)methyl)benzamides (BHMBs)
  • Structural Similarity: BHMBs share the N-benzylbenzamide core but replace the phenoxyethoxy group with a heteroaryl-methyl substituent .
  • Pharmacological Activity : BHMBs directly inhibit InhA without requiring activation by KatG, bypassing resistance mechanisms associated with isoniazid (INH) .
  • Key Data :
    • Inhibitory potency (IC₅₀) ranges: 0.12–1.8 µM against InhA .
    • Superior oral absorption (70–90% predicted human oral absorption) compared to INH .
2.1.2. 4-Bromo-N-(2-nitrophenyl)benzamide
  • Structural Divergence: Lacks the phenoxyethoxy side chain but includes a bromine atom and nitro group.
  • Applications : Used in crystallographic studies to compare bond lengths and angles with related benzamides (e.g., 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide) .
2.1.3. N-(Anilinocarbonothioyl)benzamides
  • Functional Modifications : Feature thiourea linkages instead of ether or alkyl groups.
  • Bioactivity : Compounds like A8 and H10 exhibit 86–87% inhibition in antioxidant assays, outperforming vitamin E .

Pharmacological and Biochemical Profiles

2.3.1. Antitubercular Activity
Compound Target IC₅₀/EC₅₀ Resistance Profile Reference
N-Benzyl-4-(2-phenoxyethoxy)benzamide (hypothetical) InhA (predicted) Not reported Likely KatG-independent
BHMBs InhA 0.12–1.8 µM Active against INH-resistant Mt
Isoniazid (INH) InhA (via KatG activation) 0.05–0.2 µM Susceptible to KatG mutations
2.3.2. PCAF HAT Inhibition
Compound % Inhibition at 100 µM Key Structural Feature Reference
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide 79% Long acyl chain at 2-position
Anthranilic acid 34% Minimal substitution

The phenoxyethoxy group in this compound may mimic the role of acyl chains in enhancing target binding .

2.3.3. Gastrokinetic Activity

AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate) demonstrates potent gastric emptying activity (comparable to cisapride) without dopamine D2 receptor antagonism . This highlights the versatility of benzamide scaffolds in diverse therapeutic areas.

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventDichloromethane/ACN (3:1)+25% purity
Temperature0°C (step 1); 25°C (step 2)Prevents decomposition
CatalystSodium pivalate (1.2 eq)85% selectivity

Q. Table 2: Key Structural Analogs and Activities

AnalogModificationBiological Activity (IC50_{50})
N-Benzyl-4-(1H-tetrazol-1-yl)...Tetrazole substitution2.3 µM (Anticancer)
4-Fluoro-benzyl variantFluorine at C45.8 µM (Antimicrobial)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-4-(2-phenoxyethoxy)benzamide
Reactant of Route 2
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N-benzyl-4-(2-phenoxyethoxy)benzamide

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